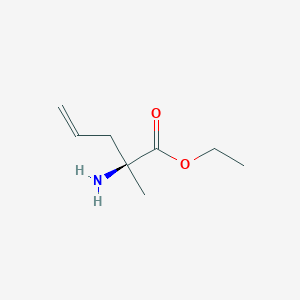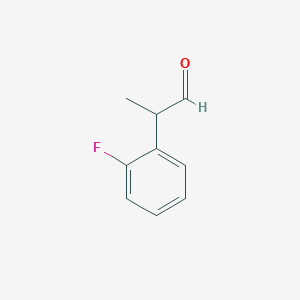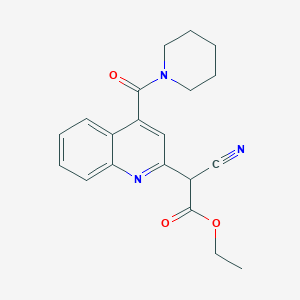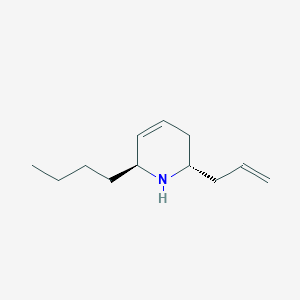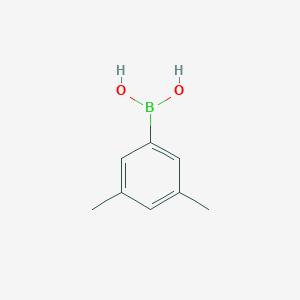
3,5-二甲基苯硼酸
概述
描述
3,5-Dimethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dimethylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dimethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki Cross-Coupling Reactions: 它在Suzuki交叉偶联反应中使用,其中两个芳基从硼有效转移。这在有机合成和制药中具有重要意义(Winkle & Schaab, 2001)。
Synthesis of Alkyl-Phenylboronic Acids: 这些酸在电子学、化学、医学和生物学中至关重要,特别是在葡萄糖传感器和药物中间体中。合成涉及格氏试剂法和工艺条件的优化(Deng et al., 2009)。
Structural and Spectroscopic Analysis: 对3,5-二甲基苯硼酸进行了结构和光谱性质研究,提供了有关分子构型和相互作用的见解(Karabacak et al., 2014)。
Preparation of Aryltellurium Compounds: 用于生成取代芳基碲三氯化物,这在化学合成中具有应用(Clark et al., 2002)。
Synthesis of Fluorosensors: 用于合成立体位阻的对映异构的二蒽基萘烯,用于对映选择性荧光传感(Mei et al., 2006)。
Carboxylation of Aryl- and Alkenylboronic Esters: 用于与二氧化碳进行催化羧化反应,导致官能化的芳基和烯基羧酸(Ukai et al., 2006)。
Purification and Concentration of Sugars: 研究显示其在从半纤维素水解产物中纯化和浓缩糖中的潜力,这在生物燃料生产中至关重要(Griffin & Shu, 2004)。
Forensic Chemistry: 应用于制备法医相关的吡啶,展示了其在法医调查中的实用性(Błachut et al., 2006)。
Experimental Oncology: 一些衍生物显示出作为抗增殖和促凋亡化合物的潜力,在癌症研究中具有细胞周期特异性作用(Psurski et al., 2018)。
Chiral Stationary Phases in Chromatography: 用于非寻常的β-氨基酸的对映体分离,在制药研究中很重要(Ilisz et al., 2009)。
作用机制
Target of Action
The primary target of 3,5-Dimethylphenylboronic acid (DMPBA) is the palladium catalyst in Suzuki coupling reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds .
Mode of Action
DMPBA acts as a reactant in the palladium-catalyzed Suzuki coupling reactions . In these reactions, DMPBA donates its organoboron group to the palladium catalyst. This process, known as transmetalation , results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by DMPBA is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds in organic chemistry . The downstream effect of this pathway is the synthesis of complex organic compounds from simpler precursors .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it a useful reagent in organic synthesis .
Result of Action
The action of DMPBA results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of DMPBA are influenced by the reaction conditions. For example, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an aqueous solution at room temperature . The presence of oxygen or moisture can potentially affect the reaction .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like 3,5-Dimethylphenylboronic acid) with a halide or pseudo-halide under the influence of a palladium catalyst
Cellular Effects
For instance, they can form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins . This suggests that 3,5-Dimethylphenylboronic acid could potentially interact with these types of molecules within cells.
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it is known that the boronic acid moiety of the molecule can undergo transmetalation, a process where it transfers its organic group to a metal catalyst . This is a key step in the formation of new carbon-carbon bonds in these reactions .
Temporal Effects in Laboratory Settings
It is known that boronic acids can slowly hydrolyze in water to form boronic acids and boronate esters . This suggests that the stability and degradation of 3,5-Dimethylphenylboronic acid could be influenced by the conditions of the experimental environment.
属性
IUPAC Name |
(3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHSJBYKIQHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370240 | |
| Record name | 3,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172975-69-8 | |
| Record name | (3,5-Dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dimethylphenylboronic acid interact with sugars, and what are the downstream effects of this interaction?
A: 3,5-Dimethylphenylboronic acid interacts with sugars like xylose and glucose through the formation of reversible boronate ester bonds. [, ] This interaction is particularly favorable with cis-diols present in sugar molecules. The formation of these bonds allows the 3,5-Dimethylphenylboronic acid, when combined with a suitable co-extractant and organic diluent, to selectively extract sugars from aqueous solutions. [, ] This extraction process concentrates the sugars and can separate them from undesirable components like lignin, offering a method for purifying sugar streams. [, ]
Q2: What is the role of the co-extractant in the sugar extraction process using 3,5-Dimethylphenylboronic acid?
A: While 3,5-Dimethylphenylboronic acid binds to sugars, it requires a co-extractant like Aliquat 336 or its modified form to facilitate the transfer of the sugar-boronate complex into the organic phase. [, ] The co-extractant typically possesses a hydrophobic group and a positively charged group that can interact with the negatively charged boronate complex, enhancing its solubility in the organic diluent. [] For example, using modified Aliquat 336 allows for efficient sugar extraction over a wider pH range. []
Q3: Can you discuss the material compatibility of 3,5-Dimethylphenylboronic acid in the context of sugar extraction?
A: The research indicates that 3,5-Dimethylphenylboronic acid shows compatibility with organic diluents like Shellsol 2046 and Exxal 10. [] These diluents are essential for creating a separate phase that allows for the extraction of the sugar-boronate complex from the aqueous mixture. Additionally, the process employs hydrochloric acid for stripping the sugars from the loaded organic phase, demonstrating the acid stability of the extraction system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

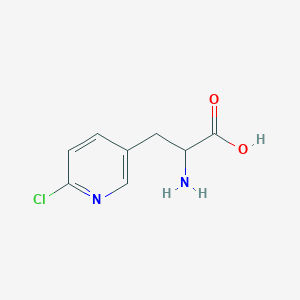

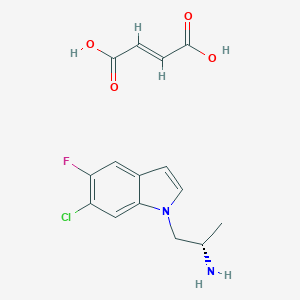
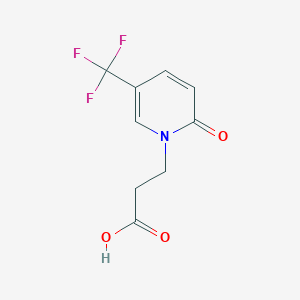
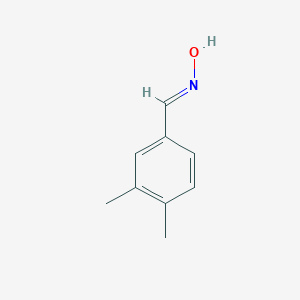
![3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
